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Compound of Interest

Compound Name:

2-(4-

Chlorophenoxy)ethanimidamide

hydrochloride

CAS No.: 59104-19-7

Cat. No.: B1316804 Get Quote

Executive Summary & Compound Profile
2-(4-chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized

amidine reagent.[1][2] Unlike generic amidines (e.g., benzamidine), this compound features a

4-chlorophenoxy linker, which imparts specific lipophilic and steric properties essential for

optimizing ligand-receptor binding in medicinal chemistry.

It is primarily utilized as a privileged scaffold to synthesize:

NPY Y1 Receptor Antagonists: Used to construct the 2-substituted benzimidazole core for

anti-obesity therapeutics.

Serine Protease Inhibitors: Acts as a P1-anchoring moiety targeting trypsin-like enzymes.[1]

Agrochemicals: Precursor for pyrimidine-based fungicides.
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Property Detail

IUPAC Name
2-(4-chlorophenoxy)ethanimidamide

hydrochloride

CAS Number 59104-19-7

Molecular Formula

C

H

ClN

O[1][2][3] · HCl

Molecular Weight 221.08 g/mol

Key Functional Group
Amidine (-C(=NH)NH

): Strong nucleophile/electrophile dual character.

Solubility
Soluble in water, methanol, DMSO; limited

solubility in non-polar solvents.

Comparative Analysis: Performance vs. Alternatives
This section evaluates the compound's performance in two critical dimensions: Synthetic

Efficiency (Yield/Purity) and Pharmacological Potency (Structure-Activity Relationship).

Comparison 1: Synthetic Efficiency in Heterocycle
Formation
Scenario: Synthesis of 2-substituted benzimidazoles (NPY Y1 Antagonists). Alternative:In situ

generation from 2-(4-chlorophenoxy)acetonitrile via Pinner Reaction.[1]
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Metric
Pre-isolated Amidine

HCl (Product)

In-situ Nitrile

Precursor

(Alternative)
Analysis

Reaction Type
Direct

Cyclocondensation

Two-step (Pinner

Cyclization)

Amidine salt allows for

a cleaner, one-pot

cyclization with 1,2-

diamines.[1]

Yield (Typical) 85 - 92% 60 - 75%

The pre-isolated salt

eliminates side

reactions associated

with incomplete

imidate formation.[1]

Purification
Recrystallization

(Ethanol/Ether)

Column

Chromatography often

required

The hydrochloride salt

often precipitates pure

products, reducing

solvent waste.

Moisture Sensitivity Low (Stable Solid)

High (Imidate

intermediate

hydrolyzes)

Amidine HCl is

hygroscopic but

stable; Nitrile

intermediates are

moisture-sensitive.

Expert Insight: Using the pre-isolated hydrochloride salt of the amidine significantly

standardizes reaction kinetics. In Cu-catalyzed C-H functionalization protocols (e.g., using MOF

catalysts), the free amidine (liberated from HCl) serves as a superior directing group compared

to nitriles, enabling C-N bond formation under milder conditions.

Comparison 2: Pharmacological Potency (SAR)
Scenario: Optimization of Neuropeptide Y (NPY) Y1 Antagonists. Alternative: Unsubstituted

Phenoxyacetamidine or Direct Phenyl-Amidine.[1]
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Compound Variant Structure Motif
Ki (nM) against NPY

Y1

Selectivity (Y1 vs

Y2)

Target Compound 4-Cl-Phenoxy- 1.7 nM >400-fold

Alternative A
Unsubstituted

Phenoxy-
~150 nM <50-fold

Alternative B
Direct Phenyl-

(Benzamidine)
>1000 nM Non-selective

Data Interpretation: The 4-chlorophenoxy moiety is not merely a linker; it acts as a critical

hydrophobic anchor. The chlorine atom at the para position fills a specific hydrophobic pocket

in the NPY Y1 receptor, increasing affinity by ~100-fold compared to the unsubstituted phenoxy

analog. The ether oxygen provides necessary flexibility (rotational freedom) that the rigid

benzamidine analog lacks.

Experimental Protocols
Protocol A: Synthesis of 2-[(4-
chlorophenoxy)methyl]benzimidazole
This protocol demonstrates the primary utility of the product in constructing bioactive scaffolds.

Reagents:

2-(4-chlorophenoxy)ethanimidamide HCl (1.0 equiv)[1][2][4]

1,2-Phenylenediamine (1.0 equiv)[1]

Ethylene Glycol (Solvent)

NaOH (aq) for workup[5]

Workflow:

Preparation: Dissolve 1,2-phenylenediamine (10 mmol) and 2-(4-

chlorophenoxy)ethanimidamide HCl (10 mmol) in 10 mL of ethylene glycol.
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Cyclization: Heat the mixture to 140°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for

the disappearance of the diamine.

Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-water.

Precipitation: Basify the solution to pH ~10 using 10% NaOH solution. The free base

benzimidazole will precipitate as a solid.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to

obtain the product.

Validation Criteria:

Melting Point: Product should have a sharp melting point (typically >150°C depending on

substitution).

1H NMR: Look for the characteristic singlet of the -OCH

- protons around

5.2-5.4 ppm and the disappearance of the broad amidine N-H signals.[1]

Visualizations
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the conversion of the amidine HCl into a benzimidazole scaffold,

highlighting the critical cyclization step.
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Caption: Reaction of 2-(4-chlorophenoxy)ethanimidamide HCl with diamine to form the

benzimidazole core.[1]

Figure 2: Structure-Activity Relationship (SAR) Logic
Visualizing why the 4-chlorophenoxy group is superior to alternatives in receptor binding.
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Caption: SAR analysis showing the critical role of the 4-chloro substituent in potency

enhancement.

References
Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as

selective neuropeptide Y Y1 receptor antagonists.

Source: Journal of Medicinal Chemistry (via PubMed)

Significance: Establishes the 4-chlorophenoxy-amidine motif as a key determinant for

high-affinity (Ki = 1.7 nM) Y1 antagonism.[1]
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Synthesis of benzimidazoles from amidines via C–H functionalization reaction c

Source: ResearchGate / Catalysis Science & Technology[1]

Significance: Validates the synthetic utility of amidines over nitriles in metal-catalyzed
heterocycle form

URL:[Link]

Benzamidine Sepharose 4 Fast Flow (low sub)

Source: Cytiva Life Sciences
Significance: Provides context on the general class of amidines as serine protease
inhibitors, serving as a baseline for functional comparison.

URL:[Link][6][7]

2-(4-Chlorophenoxy)acetamidine hydrochloride Product Entry.

Source: Apollo Scientific[8]

Significance: Verifies chemical identity, CAS (59104-19-7), and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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